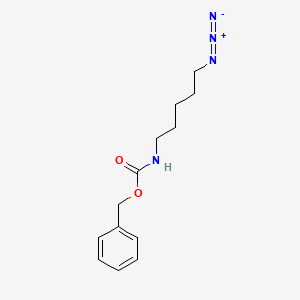

benzyl N-(5-azidopentyl)carbamate

Description

Benzyl N-(5-azidopentyl)carbamate (CAS: 2227206-53-1) is a carbamate-protected amine derivative featuring a benzyloxycarbonyl (Cbz) group and a terminal azide moiety. Its molecular structure comprises a pentyl chain terminated by an azide (-N₃) and a benzyl carbamate group (-O(CO)NH-), making it a versatile intermediate in organic synthesis, particularly for click chemistry applications such as azide-alkyne cycloaddition . This compound is cataloged by Enamine Ltd. as a building block for drug discovery and materials science, highlighting its utility in introducing both protected amines and reactive azides into target molecules .

Properties

IUPAC Name |

benzyl N-(5-azidopentyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c14-17-16-10-6-2-5-9-15-13(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEKZKYLWRVFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(5-azidopentyl)carbamate typically involves multiple steps. One common method includes the following steps:

Formation of the Azido Group: The azido group can be introduced through the reaction of an appropriate alkyl halide with sodium azide.

Carbamate Formation:

Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The azido group can undergo oxidation reactions, potentially forming nitrenes or other reactive intermediates.

Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of nitrenes or other oxidized species.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of more complex organic molecules.

- Employed in click chemistry reactions due to the presence of the azido group.

Biology:

- Utilized in bioconjugation techniques to label biomolecules.

- Studied for its potential use in drug delivery systems.

Medicine:

- Investigated for its potential as a prodrug, where the active drug is released upon metabolic conversion.

Industry:

- Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(5-azidopentyl)carbamate largely depends on the context in which it is used. For example, in bioconjugation, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

The following analysis compares benzyl N-(5-azidopentyl)carbamate with structurally related carbamates and azide-containing derivatives, focusing on protecting groups, reactivity, stability, and applications.

Structural Analogs and Functional Group Variations

a) Benzyl Carbamates Without Azides

- Example: Benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate hydrochloride (CAS: 910789-29-6) Key Differences: Lacks the azide group but shares the benzyl carbamate protecting group. Used in bicyclic amine synthesis for pharmaceuticals . Applications: Protects amines during multi-step syntheses; deprotection via hydrogenolysis or acidic conditions.

b) tert-Butyl (Boc) Carbamates

- Example : tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)

c) Dibenzyl-Protected Amines

- Example : Dibenzylamine derivatives (e.g., benzathine benzylpenicillin, CAS: 1538-09-6)

d) Azide-Containing Carbamates

- Example : Benzyl N-(5-azidopentyl)carbamate (CAS: 2227206-53-1)

Reactivity and Stability

| Property | Benzyl N-(5-azidopentyl)carbamate | tert-Butyl Carbamates | Dibenzyl Derivatives |

|---|---|---|---|

| Deprotection Conditions | Hydrogenolysis (H₂/Pd-C) | Acid (e.g., TFA) | Hydrogenolysis |

| Azide Reactivity | High (click chemistry) | None | None |

| Stability | Light/heat-sensitive (azide hazard) | Acid-sensitive | Stable under basic conditions |

| Synthetic Flexibility | High (dual functionalization) | Moderate | Low |

Key Findings :

- Benzyl N-(5-azidopentyl)carbamate’s azide group enables unique reactivity but introduces instability under heat or UV light .

- tert-Butyl carbamates offer orthogonal deprotection but lack functional handles for conjugation .

- Dibenzyl derivatives excel in salt formation but require harsh conditions for deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.